molecular formula C13H18O2 B1584604 Hexyl benzoate CAS No. 6789-88-4

Hexyl benzoate

Cat. No.: B1584604
CAS No.: 6789-88-4
M. Wt: 206.28 g/mol
InChI Key: UUGLJVMIFJNVFH-UHFFFAOYSA-N
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Description

Hexyl benzoate is an organic ester compound formed by the esterification of benzoic acid and hexanol. It is known for its pleasant, fresh, and woody aroma, making it a popular ingredient in the fragrance industry. This compound is naturally found in various teas, fruits, and cheeses .

Mechanism of Action

Target of Action

Hexyl benzoate is primarily used as a fragrance ingredient . It carries the fresh and woody smell of a stroll through the forest and can be found naturally in various teas, fruits, and cheeses . The primary targets of this compound are the olfactory receptors in the nose that detect smell.

Mode of Action

This compound interacts with its targets, the olfactory receptors, by binding to these receptors in the nose. This binding action triggers a signal transduction pathway that results in the perception of the this compound’s characteristic fresh and woody smell .

Biochemical Pathways

These impulses are then transmitted to the brain where they are interpreted as the smell of this compound .

Pharmacokinetics

It is likely that a significant portion of the compound remains on the skin or is exhaled out, rather than being absorbed into the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the activation of olfactory receptors and the subsequent perception of smell. By binding to olfactory receptors, this compound plays a key role in the sensory experience of smell, contributing to the overall sensory profile of a product .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other fragrances can affect the perception of this compound’s smell. Additionally, factors such as temperature and pH could potentially affect the stability of this compound, although specific research on this topic is limited .

Biochemical Analysis

Biochemical Properties

Hexyl benzoate is a synthetic compound It does not naturally participate in biochemical reactions within the body It can interact with various enzymes and proteins when introduced into a biological system

Cellular Effects

The cellular effects of this compound are not well studied. It is known that this compound is used as a fragrance in various products , suggesting that it may interact with olfactory receptors in the nose These interactions could potentially influence cell signaling pathways and gene expression within olfactory cells

Molecular Mechanism

It is known that this compound is an ester , a class of compounds that can participate in esterification and hydrolysis reactions. These reactions could potentially involve interactions with enzymes and other biomolecules, leading to changes in gene expression or cellular metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that this compound has a boiling point of 272 °C and a density of 0.98 g/mL at 25 °C , suggesting that it is relatively stable under normal laboratory conditions.

Metabolic Pathways

As an ester, it could potentially be metabolized through ester hydrolysis, a common metabolic pathway for esters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl benzoate can be synthesized through the esterification reaction between benzoic acid and hexanol. The reaction typically involves heating benzoic acid with hexanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is as follows:

C6H5COOH+C6H13OHC6H5COOC6H13+H2O\text{C}_6\text{H}_5\text{COOH} + \text{C}_6\text{H}_{13}\text{OH} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_6\text{H}_{13} + \text{H}_2\text{O} C6​H5​COOH+C6​H13​OH→C6​H5​COOC6​H13​+H2​O

Industrial Production Methods: In industrial settings, the esterification process is often carried out in a continuous reactor to ensure high yield and efficiency. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions: Hexyl benzoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back into benzoic acid and hexanol.

    Reduction: this compound can be reduced to hexyl benzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Benzoic acid and hexanol.

    Reduction: Hexyl benzyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Hexyl benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hexyl benzoate can be compared with other esters such as:

    Ethyl benzoate: Similar in structure but with a shorter alkyl chain, resulting in different physical properties and aroma.

    Methyl benzoate: Even shorter alkyl chain, commonly used in the fragrance industry for its sweet, floral scent.

    Butyl benzoate: Intermediate chain length, used in various industrial applications.

Uniqueness: this compound’s unique combination of a longer alkyl chain and aromatic benzoate group gives it distinct physical properties and a unique aroma profile, making it particularly valuable in the fragrance industry .

Properties

IUPAC Name

hexyl benzoate
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InChI

InChI=1S/C13H18O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3
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InChI Key

UUGLJVMIFJNVFH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1
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Molecular Formula

C13H18O2
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DSSTOX Substance ID

DTXSID9025403
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Molecular Weight

206.28 g/mol
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Physical Description

Hexyl benzoate is a clear colorless liquid. (NTP, 1992), Colorless liquid; Insoluble in water; [CAMEO] Colorless or yellow liquid; [MSDSonline], colourless oily liquid with a woody, green, piney, balsamic odour
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Boiling Point

522 °F at 770 mmHg (NTP, 1992), 272 °C AT 770 MM HG, 272.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992), [HSDB] 148 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ACETONE, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

0.979 at 70.7 °F (NTP, 1992) - Less dense than water; will float, 0.978-0.984
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Vapor Density

7.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.1
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Vapor Pressure

32 mmHg at 72 °F ; 47 mmHg at 124 °F; 81 mmHg at 167 °F (NTP, 1992), 32.0 [mmHg]
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CAS No.

6789-88-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Hexyl Benzoate?

A1: this compound has a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol.

Q2: What is the significance of the high-pressure Raman noncoincidence effect observed in this compound?

A: Studying the Raman noncoincidence effect under high pressure helps understand how intermolecular interactions in this compound change with density. This is particularly relevant to its liquid crystalline properties. []

Q3: How is this compound used in pest control?

A: Research suggests that this compound might play a role in disrupting the olfactory perception of certain insect pests. This is based on its binding affinity to chemosensory proteins like AmalCSP5 found in the apple buprestid beetle. []

Q4: How does this compound interact with other UV filters in sunscreen products?

A: Studies show that this compound can be effectively encapsulated within mesoporous silica nanoparticles alongside titanium dioxide (TiO2). This encapsulation approach helps create sunscreens with broad-spectrum UV protection while minimizing potential negative interactions between filters. []

Q5: Is there a connection between this compound and apple trees?

A: this compound has been identified as a significant component of the essential oil extracted from apple tree leaves. This finding suggests potential ecological roles, such as attracting pollinators or deterring herbivores. []

Q6: How can this compound be synthesized?

A: this compound can be synthesized through esterification of benzoic acid with n-hexanol. This reaction can be catalyzed by both chemical catalysts and enzymes. []

Q7: What factors influence the enzymatic synthesis of this compound?

A: Factors such as enzyme type, solvent, temperature, and the ratio of reactants can significantly impact the yield and efficiency of this compound synthesis using enzymatic catalysis. []

Q8: What are the environmental concerns surrounding this compound?

A: Studies highlight the potential hazards of this compound to aquatic environments. Its presence in sunscreen products, even in low concentrations, raises concerns about its impact on marine ecosystems. []

Q9: Are there safer alternatives to using this compound in sunscreen?

A: Research is exploring alternative UV filters and encapsulation techniques to minimize the environmental impact of sunscreens. This includes using inorganic filters like ZnO in combination with biodegradable organic filters. [, ]

Q10: What analytical techniques are commonly used to quantify this compound in various matrices?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for identifying and quantifying this compound in complex mixtures like essential oils and environmental samples. [, ]

Q11: How is this compound analyzed in sunscreen products?

A: High-Performance Liquid Chromatography (HPLC) is frequently used to separate and quantify this compound alongside other UV filters in sunscreen formulations. [, ]

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